

# pharmacokinetics and pharmacodynamics of motixafortide in vivo

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## Compound of Interest

Compound Name: Motixafortide

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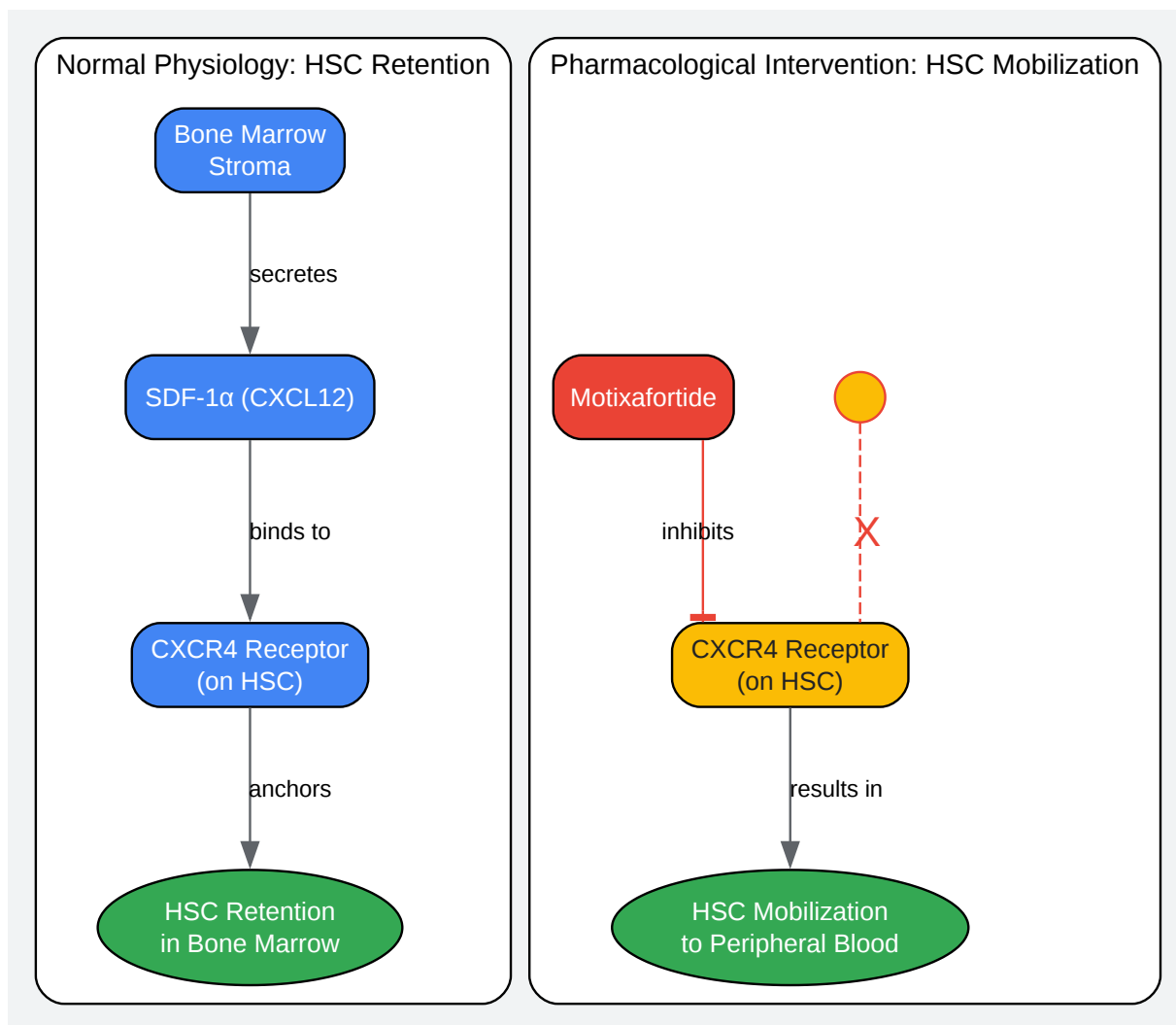
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of **Motixafortide**

## Introduction

**Motixafortide** (APHEXDA™) is a selective, high-affinity, cyclic peptide inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the receptor's natural ligand, stromal-derived factor-1α (SDF-1α or CXCL12).[3][4] This interaction is crucial for anchoring hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1][2] By disrupting this axis, **motixafortide** induces the rapid mobilization of CD34+ HSPCs into the peripheral blood, facilitating their collection for subsequent autologous stem cell transplantation (ASCT).[2][5] Its primary approved indication is in combination with filgrastim (G-CSF) for this purpose in patients with multiple myeloma.[1][6]

## Mechanism of Action: CXCR4 Inhibition

The CXCR4/CXCL12 signaling pathway is a key regulator of cell trafficking, including the retention and homing of CD34+ HSPCs in the bone marrow.[2][4] **Motixafortide** competitively binds to CXCR4 with high affinity and demonstrates a long receptor occupancy, effectively preventing CXCL12 from anchoring HSPCs to the bone marrow stroma.[5][7] This disruption leads to the egress of HSPCs from the marrow into the peripheral circulation, a process known as mobilization.[2][4]



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**Caption:** Motixafortide blocks the CXCR4/SDF-1 $\alpha$  axis, inducing HSC mobilization.

## In Vivo Pharmacokinetics (PK)

**Motixafortide** exhibits rapid absorption following subcutaneous administration, with pharmacokinetic characteristics that are generally consistent across healthy volunteers and patients with multiple myeloma.[8] It is characterized by a short plasma half-life but a prolonged pharmacodynamic effect due to its high receptor affinity and slow dissociation rate.

## Absorption and Distribution

Following a single subcutaneous injection, **motixafortide** is rapidly absorbed.[8] It is extensively bound (>99%) to human plasma proteins.[1][8]

## Metabolism and Excretion

**Motixafortide** is broken down into smaller peptides and amino acids through non-specific catabolic processes.[1][9] Animal studies indicate that approximately 80% of radiolabeled drug is excreted in the urine, with no parent drug detected.[1]

**Table 1: Human Pharmacokinetic Parameters of Motixafortide (1.25 mg/kg SC)**

Parameter	Healthy Volunteers	Multiple Myeloma Patients	Reference(s)
Tmax (Time to Peak Concentration)	0.25 - 1 hours	0.25 - 1 hours	[8]
Cmax (Peak Plasma Concentration)	2245 ± 791 ng/mL (1040 nM)	1800 ± 695 ng/mL (834 nM)	[8]
Effective Half-Life	1 - 3 hours	~2 hours	[1][8]
Apparent Total Clearance	Not Reported	46.5 L/h	[1]
Plasma Protein Binding	>99%	>99%	[1][8]

## In Vivo Pharmacodynamics (PD)

The primary pharmacodynamic effect of **motixafortide** is the dose-dependent mobilization of CD34+ cells into the peripheral blood. This effect is rapid and sustained, allowing for efficient collection via apheresis.

## Receptor Occupancy

In vitro studies have demonstrated that a **motixafortide** concentration of 3 nM is sufficient for complete CXCR4 receptor occupancy.[8] Due to high plasma protein binding, a total plasma concentration of at least 800 ng/mL is required to achieve this free fraction, a level that is

surpassed with a 1.25 mg/kg dose.[8] The high binding affinity and slow dissociation rate ( $K_d = 3.38 \times 10^{-5} \text{ s}^{-1}$ ) allow for receptor occupancy to be maintained for over 72 hours, explaining the extended pharmacodynamic effect despite a short plasma half-life.[1][8]

## Hematopoietic Stem Cell Mobilization

In healthy volunteers receiving **motixafortide** as a monotherapy, CD34+ cell counts peaked at 16 hours post-dose and remained significantly elevated at 24 hours.[1] When used in combination with G-CSF in multiple myeloma patients, **motixafortide** produces a robust and rapid mobilization of HSPCs.[10]

### Table 2: Pharmacodynamic Efficacy from the Phase 3 GENESIS Trial (Motixafortide + G-CSF vs. Placebo + G-CSF)

Endpoint	Motixafortide + G-CSF (n=80)	Placebo + G-CSF (n=42)	P-value	Reference(s)
Primary				
Endpoint: Collect $\geq 6 \times 10^6$ CD34+ cells/kg in $\leq 2$ apheresis sessions	92.5%	26.2%	<0.0001	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Secondary				
Endpoint: Collect $\geq 6 \times 10^6$ CD34+ cells/kg in 1 apheresis session	88.8%	9.5%	<0.0001	<a href="#">[7]</a> <a href="#">[10]</a>
Median CD34+ cells collected in 1st apheresis ( $\times 10^6$ cells/kg)	10.8	2.25	Not Reported	<a href="#">[7]</a>
Median PB CD34+ cells at 12h post-dose (cells/ $\mu$ L)	116.0	15.8 (pre-dose)	Not Reported	<a href="#">[8]</a>
Patients proceeding to transplant after 1 apheresis session	88.3%	10.8%	Not Reported	<a href="#">[12]</a> <a href="#">[13]</a>

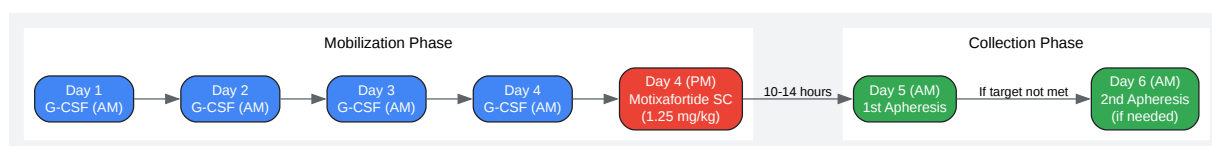
## Key Experimental Protocols

### The GENESIS Phase 3 Trial (NCT03246529)

The GENESIS trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of **motixafortide** for HSC mobilization in multiple

myeloma patients.[14]

- Patient Population: 122 adult patients with multiple myeloma eligible for ASCT.[7]
- Randomization: Patients were randomized 2:1 to receive either **motixafortide** plus G-CSF or placebo plus G-CSF.[7][10]
- Dosing and Administration Protocol:
  - G-CSF Administration: All patients received G-CSF (10 mcg/kg, subcutaneous) daily in the morning for four consecutive days.[15]
  - Investigational Product Administration: On the evening of day 4, approximately 10-14 hours prior to the first planned apheresis, patients received a single subcutaneous injection of either **motixafortide** (1.25 mg/kg) or a matching placebo.[15][16]
  - Apheresis: Leukapheresis was initiated on the morning of day 5.[15] The procedure could be repeated for a second day if the target cell collection was not met.
  - Continuation: If needed, G-CSF and a second dose of the investigational product could be administered before subsequent apheresis sessions.[15][16]
- Primary Endpoint: The proportion of patients who successfully collected  $\geq 6 \times 10^6$  CD34+ cells/kg in up to two apheresis sessions.[17]
- Pharmacokinetic/Pharmacodynamic Sampling: In related studies, blood samples for PK analysis were collected pre-dose and at multiple time points up to 24 hours post-**motixafortide** administration. PD samples to measure peripheral blood CD34+ counts were collected at similar intervals.[8]



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